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Compound of Interest

Compound Name:
N-(4-fluorophenyl)-2-hydroxy-4-

methylbenzamide

CAS No.: 521272-14-0

Cat. No.: B3270065

Get Quote

Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of 2-hydroxy-4-

methylbenzamide and its analogs. Structurally classified as a salicylamide, this scaffold is a

"privileged structure" in medicinal chemistry, exhibiting activity ranging from antimicrobial (via

oxidative phosphorylation uncoupling) to anti-inflammatory (via 12-LOX inhibition).

The core of this molecule's activity lies in its ability to form a pseudo-six-membered ring

through intramolecular hydrogen bonding (IMHB). This guide dissects the scaffold into three

optimization zones: the Phenolic "Warhead" (2-OH), the Lipophilic Tuner (4-Methyl), and the

Amide Diversity Vector. We provide validated synthetic protocols and SAR logic to transition

this scaffold from a chemical building block to a bioactive lead.

Part 1: The Pharmacophore & Conformational
Dynamics
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The defining feature of 2-hydroxy-4-methylbenzamide is the Intramolecular Hydrogen Bond

(IMHB) between the phenolic hydroxyl proton and the amide carbonyl oxygen.[1] This

interaction creates a planar, lipophilic "closed" conformation that mimics a naphthalene ring,

facilitating membrane permeability.

Structural Logic: The "Closed" vs. "Open" State
Closed Conformation (Active State): The IMHB (

) locks the molecule in a planar state. This hides the polar donor/acceptor groups,
significantly increasing

and allowing the molecule to cross bacterial cell walls or blood-brain barriers.[1] This state is
often responsible for uncoupling oxidative phosphorylation (proton shuttling).

Open Conformation (Binding State): Upon entering a protein binding pocket (e.g., 12-LOX or

QcrB), the bond may break to allow the 2-OH and Amide-NH to interact with active site

residues (e.g., chelating

or H-bonding with glutamate).

Visualization: The IMHB Pharmacophore
The following diagram illustrates the conformational equilibrium and the specific roles of the 4-

methyl and amide regions.
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Caption: Pharmacophore decomposition showing the critical Intramolecular Hydrogen Bond

(IMHB) that governs the scaffold's bioavailability.

Part 2: Structure-Activity Relationship (SAR)
Analysis
The SAR of this scaffold is best understood by dividing the molecule into three specific regions.

Region A: The Phenolic Anchor (2-OH)
Rule: The 2-hydroxy group is essential.[1]

Evidence: Methylation (2-OMe) or removal (2-H) of this group typically abolishes activity in

both antimicrobial and enzyme inhibition assays.

Mechanism: The 2-OH serves two roles:

Structural: Maintains the planar conformation via IMHB.

Functional: Acts as a proton donor for uncoupling or a metal chelator (e.g., in 12-

Lipoxygenase inhibition).
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Region B: The 4-Position (4-Methyl vs. Halogens)
The 4-position is sterically accessible and electronically coupled to the phenol.[1]

4-Methyl (The Baseline): The methyl group is a weak electron donor (

). It increases lipophilicity (

) without significantly altering the pKa of the phenol. It is metabolically stable but offers only
moderate potency.

4-Chloro/Bromo (The Potency Boost): Replacing the 4-methyl with a halogen often increases

potency. Halogens are electron-withdrawing (

), which increases the acidity of the 2-OH group, making it a better proton shuttle.[1]

Case Study: In 12-LOX inhibition, 4-bromo analogs showed a 2-fold improvement over the

unsubstituted core, while 4-methyl maintained baseline activity.[1][2]

Region C: The Amide Nitrogen (N-Substitution)
This is the primary vector for diversification to achieve target selectivity.

Primary Amides (

): Often show broad-spectrum antimicrobial activity but rapid metabolic clearance.

Anilides (

): Adding a phenyl ring (Salicylanilides) creates a "dual-aromatic" system (e.g., Niclosamide).
This drastically increases lipophilicity and potency against Mycobacteria and Helminths.

Alkyl Amides (

): Short chains (Methyl/Ethyl) often reduce potency due to steric clash breaking the IMHB or
insufficient hydrophobic burial.

Part 3: Experimental Protocols
Synthesis of 2-Hydroxy-4-methylbenzamide Analogs
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Context: Direct amidation of 4-methylsalicylic acid is the most robust route.[1] The following

protocol is adapted for high purity without column chromatography where possible.

Reagents: 4-Methylsalicylic acid (1.0 eq), Thionyl Chloride (

, 1.2 eq), Amine (

, 1.0 eq), Triethylamine (

, 1.5 eq), Dichloromethane (DCM).

Step-by-Step Protocol:

Acid Chloride Formation: Dissolve 4-methylsalicylic acid in dry DCM under

atmosphere. Add catalytic DMF (2 drops).

Activation: Add

dropwise at 0°C. Reflux for 2 hours until gas evolution (

,

) ceases. Note: The 2-OH is essentially protected by the internal H-bond during this mild
activation.[1]

Coupling: Cool the solution to 0°C. Add the target amine mixed with

dropwise.

Reaction: Stir at room temperature for 4–6 hours.

Workup: Quench with cold water. Wash organic layer with 10%

(removes unreacted acid) and 1M

(removes unreacted amine).

Purification: Dry over

. Evaporate solvent. Recrystallize from Ethanol/Water.
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Biological Evaluation: 12-LOX Inhibition Assay
Context: To test the anti-inflammatory potential of the 4-methyl scaffold.

Protocol:

Enzyme Prep: Recombinant human platelet 12-LOX.

Substrate: Arachidonic acid (

).

Incubation: Incubate enzyme + inhibitor (2-hydroxy-4-methylbenzamide analog) in HEPES

buffer (pH 7.4) for 10 mins at room temp.

Initiation: Add Arachidonic acid.

Measurement: Monitor the formation of 12-HPETE by UV absorbance at 234 nm.

Calculation: Determine

by plotting % inhibition vs. log[inhibitor].

Part 4: Comparative Data (SAR Summary)
The following table synthesizes data from antimicrobial and enzyme inhibition studies to

demonstrate the effect of the 4-methyl group compared to other substituents.
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Compoun
d ID

R1 (2-
Pos)

R2 (4-
Pos)

R3
(Amide-
N)

Activity
(12-LOX
IC50)

Activity
(Bacteria
MIC)

SAR
Insight

Lead (4-

Me)
-OH -CH3 -H ~15 µM 32 µg/mL

Baseline

lipophilicity;

Moderate

potency.

Analog A -OH -H -H >40 µM
>128

µg/mL

Removal of

4-Me

reduces

lipophilicity

significantl

y.[1]

Analog B -OH -Cl -H 6.3 µM 8 µg/mL

Halogen

increases

acidity &

potency

(electronic

effect).[1]

Analog C -OH -OMe -H >22 µM Inactive

e- Donor

(strong)

reduces

phenol

acidity;

lowers

potency.[1]

Analog D -H -CH3 -H Inactive Inactive

Loss of 2-

OH

destroys

the

pharmacop

hore.
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Part 5: Optimization Workflow
Use this decision tree to guide your derivatization of the 2-hydroxy-4-methylbenzamide

scaffold.

Start: 2-Hydroxy-4-methylbenzamide

Define Therapeutic Goal

Antimicrobial / Uncoupler Enzyme Inhibitor (LOX/QcrB)

Increase Phenol Acidity
Replace 4-Me with 4-Cl/Br

Increase Lipophilicity
Add Hydrophobic N-Substituent

Optimize Steric Fit
Keep 4-Me (Metabolic Stability)

Modify Amide Linker

Result: Higher Potency, Toxicity Risk Result: Tunable Selectivity

Click to download full resolution via product page

Caption: Decision tree for optimizing the scaffold based on the desired therapeutic endpoint.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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